3-(4-Ethylcyclohexyl)aniline
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Overview
Description
3-(4-Ethylcyclohexyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a cyclohexyl ring substituted with an ethyl group at the 4-position and an aniline group at the 3-position. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylcyclohexyl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-ethylcyclohexylbenzene, undergoes nitration to introduce a nitro group.
Direct Amination: Another method involves the direct amination of 4-ethylcyclohexylbenzene using ammonia or an amine source under catalytic conditions.
Industrial Production Methods: Industrial production of this compound often employs high-pressure hydrogenation processes and catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethylcyclohexyl)aniline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation Products: Quinones and nitroso compounds.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(4-Ethylcyclohexyl)aniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: It serves as a building block for biologically active molecules and pharmaceuticals.
Medicine: Research explores its potential in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals, rubber chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Ethylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-(3-Ethylcyclohexyl)aniline: Similar in structure but with the ethyl group at a different position.
N-Methylaniline: An aniline derivative with a methyl group instead of an ethyl group.
Uniqueness: 3-(4-Ethylcyclohexyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other aniline derivatives .
Biological Activity
3-(4-Ethylcyclohexyl)aniline is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to consolidate existing knowledge regarding its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects.
Chemical Structure and Properties
This compound is characterized by its aniline structure substituted with a cyclohexyl group. The presence of the ethyl group on the cyclohexane ring may influence its lipophilicity and biological interactions.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of aniline have been shown to exhibit significant antibacterial activity against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (μM) | Target Organism |
---|---|---|
3e | 18.7 | M. tuberculosis |
3f | 35.8 | M. smegmatis |
3g | <70% viability at MIC | S. aureus |
These findings suggest that modifications in the aniline structure can lead to enhanced antimicrobial efficacy, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has been explored through various mechanisms, including apoptosis induction and inhibition of DNA replication. The compound has shown promising results in inhibiting cancer cell proliferation.
Table 2: Anticancer Activity Assays
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
PACA2 | 44.4 | Down-regulation of PALB2 |
HCT116 | 17.8 | Induction of apoptosis |
A549 | 12.4 | Inhibition of EGFR and KRAS expression |
The ability to down-regulate critical genes involved in cancer progression indicates that this compound could serve as a lead for developing new anticancer therapies .
Case Studies
Several case studies have highlighted the versatility of aniline derivatives, including those structurally similar to this compound:
- Study on Antimicrobial Efficacy : A series of aniline derivatives were tested against Staphylococcus aureus and Enterococcus faecalis, revealing that specific substitutions could enhance activity against resistant strains.
- Investigation into Anticancer Mechanisms : In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in breast cancer cell lines, suggesting a potential role in targeted cancer therapy.
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the therapeutic potential of any compound. Research indicates that modifications to the aniline structure can significantly affect these properties, influencing both efficacy and safety profiles.
Table 3: ADMET Properties Overview
Property | Evaluation Method | Result |
---|---|---|
Solubility | LogP | High solubility expected due to cyclohexyl substitution |
Toxicity | In vitro cytotoxicity assays | IC50 > 10 μM considered safe |
These assessments are essential for guiding future research and development efforts aimed at translating laboratory findings into clinical applications .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(4-ethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-5,10-12H,2,6-9,15H2,1H3 |
InChI Key |
JEZCVZJORDXHJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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